

Onalespib mechanism of action HSP90 inhibition

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Compound Focus: Onalespib

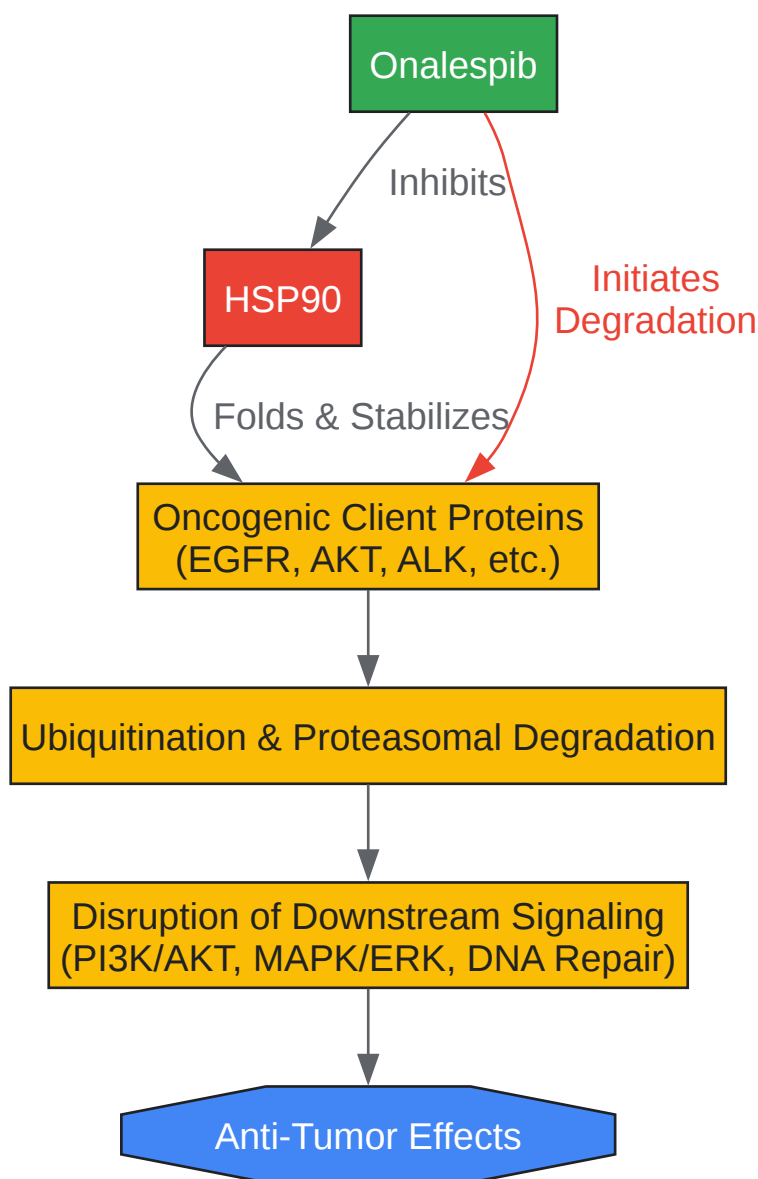
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Mechanism of Action and Downstream Effects

Inhibition of HSP90 by **onalespib** has a multi-faceted impact on cancer cells, as illustrated in the following pathway:



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The downstream effects of this mechanism include:

- **Reduced Cell Proliferation & Survival:** Depletion of client proteins like EGFR, AKT, and ERK1/2 disrupts critical pro-survival and growth signals [1] [2].
- **Induction of Apoptosis:** Treatment leads to increased caspase 3/7 activity and Annexin V staining, indicating programmed cell death [3] [4] [5].
- **Inhibition of Migration & Angiogenesis:** **Onalespib** reduces cancer cell migration and disrupts the formation of capillary-like structures [3] [1].
- **Impaired DNA Damage Repair:** By degrading DNA repair clients (e.g., DNA-PKcs, CHK1), **onalespib** increases and prolongs the presence of DNA damage markers like γ H2AX and 53BP1 foci, enhancing the effect of DNA-damaging agents [3].

Synergistic Combination Therapies

A key application of **onalespib** is in combination therapies, where it shows synergistic effects by sensitizing cancer cells to other treatments. The table below summarizes evidence from preclinical studies.

Combination Therapy	Cancer Model(s)	Observed Synergistic Effect
Radiotherapy [3]	Colorectal (HCT116), Radioresistant (A431)	Substantial tumor growth delay, prolonged survival; increased DNA damage (γ H2AX) & apoptosis.

| **Tyrosine Kinase Inhibitors** (e.g., Crizotinib, Erlotinib) [6] | Non-Small Cell Lung Cancer (NSCLC) (H2228, HCC827) | Delayed emergence of resistance to TKIs; suppressed multiple resistance mechanisms. || **Temozolomide** [1] [2] | Glioblastoma (GBM) cell lines & patient-derived GSCs | Enhanced survival in zebrafish and mouse xenograft models; depleted EGFRvIII mutant. || **Cisplatin** [5] | Ovarian (A2780, SKOV3), Head & Neck (H314) | Overcame cisplatin resistance; increased DNA damage, apoptosis, and reduced cell migration. || **¹⁷⁷Lu-DOTATATE (PRRT)** [4] | Neuroendocrine Tumor (NET) (BON, NCI-H727) | SSTR-specific synergistic effect; downregulated EGFR and increased caspase 3/7 activity. |

Experimental Protocols for Key Assays

For researchers aiming to validate the effects of **onalespib**, here are methodologies for key experiments from the cited literature.

- **Cell Viability and Proliferation (XTT/WST-1 Assay)**
 - **Cell Seeding:** Seed cells (e.g., 5×10^3 BON, 12×10^3 NCI-H727) in 96-well plates and incubate for 1-2 days [4].
 - **Drug Treatment:** Replace medium with fresh medium containing a dose range of **onalespib** (e.g., 1-10,000 nM) [4].
 - **Incubation and Measurement:** Incubate for 72 hours. Add XTT or WST-1 reagent mixture and incubate for 4 hours. Measure absorbance with a plate reader [4].
- **Colony Formation Assay (Clonogenic Survival)**

- **Pre-treatment (Optional):** Treat cells with **onalespib** or vehicle for 24 hours [1].
 - **Seeding and Exposure:** Seed a low number of cells (e.g., 1000 cells/well) in triplicate. For combination studies with radiation, irradiate plates after 4-24 hours with varying doses (e.g., 2, 4, 6 Gy) [3].
 - **Colony Development and Analysis:** Incubate for 7-14 days until colonies form. Fix, stain with crystal violet, and count colonies. Use software like CompuSyn to calculate Combination Index (CI) [3] [1].
- **Analysis of Protein Expression (Western Blot)**
 - **Cell Lysis:** Lyse cells after treatment (e.g., 24-48 hours) in RIPA buffer with protease/phosphatase inhibitors.
 - **Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - **Antibody Incubation:** Probe membrane with primary antibodies (e.g., HSP70, EGFR, AKT, γ H2AX). Use GAPDH as a loading control. Incubate with HRP-conjugated secondary antibodies [1] [5].
 - **Detection:** Use chemiluminescence substrate for detection. Upregulation of HSP70 and downregulation of client proteins like EGFR confirm target engagement [3] [1].
 - **Analysis of Apoptosis (Annexin V/Flow Cytometry)**
 - **Cell Preparation:** Seed cells and treat with **onalespib** for 48-96 hours. Harvest cells and resuspend in binding buffer [3] [1].
 - **Staining:** Incubate cell suspension with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) for 15 minutes in the dark.
 - **Analysis:** Analyze fluorescence of at least 10,000 cells using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+ [1].

Pharmacological and Selectivity Profile

Onalespib exhibits a favorable pharmacological profile for a targeted agent [1] [7] [2].

- **Blood-Brain Barrier Penetration:** Notably, **onalespib** effectively crosses the intact blood-brain barrier, with brain concentrations surpassing plasma levels in nude mice, making it a candidate for glioblastoma treatment [1] [2].
- **Selectivity:** It demonstrates a clean profile against major cytochrome P450 isoforms ($\leq 40\%$ inhibition at 10 μ M for 1A2, 2D6, 3A4, 2C9, 2C19) and shows low hERG inhibition (7% at 3 μ M), indicating a reduced risk of cardiotoxicity and drug-drug interactions [7].

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